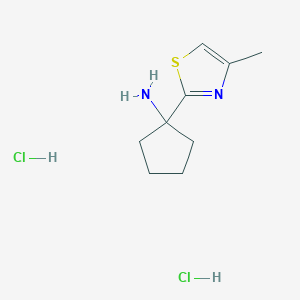

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride

Descripción

Primary Amine Group

The cyclopentylamine moiety contains a primary amine (-NH₂), which participates in hydrogen bonding and ionic interactions. In the dihydrochloride form, this amine is protonated, forming a quaternary ammonium center that enhances water solubility.

Thiazole Ring

The 1,3-thiazole ring exhibits:

Hydrochloride Salt Formation

The dihydrochloride salt stabilizes the compound via:

- Protonation of the amine : Reduces basicity and improves crystallinity.

- Electrostatic interactions : Chloride ions counterbalance the positive charge on the ammonium group.

Stereoelectronic Properties and Conformational Dynamics

Propiedades

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S.2ClH/c1-7-6-12-8(11-7)9(10)4-2-3-5-9;;/h6H,2-5,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBAEYDUPNTZTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2(CCCC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride has been investigated for its potential as an enzyme inhibitor , particularly in relation to metabolic pathways associated with diseases like cancer and infectious diseases. The compound's ability to bind to active sites of enzymes can modulate their activity, making it a candidate for drug development.

Case Study: Enzyme Inhibition

A study focused on thiazole derivatives revealed that compounds similar to this one exhibited significant inhibition of neuraminidase, an enzyme critical for viral replication. The binding affinity and kinetics of these compounds were evaluated, demonstrating promising results that suggest potential antiviral applications.

Antimicrobial Activity

Research indicates that thiazole derivatives possess notable antimicrobial properties . The presence of the thiazole moiety in this compound suggests efficacy against various bacterial strains and fungi. Studies have shown that similar compounds can inhibit pathogen growth by disrupting cell wall synthesis or metabolic pathways.

Table: Antimicrobial Efficacy

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| Similar compound A | S. aureus | TBD |

| Similar compound B | C. albicans | TBD |

Antitumor Activity

Thiazole compounds are increasingly recognized for their anticancer properties . Investigations have shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as modulation of cell cycle progression.

Study on Antitumor Efficacy

A recent study demonstrated that thiazole derivatives, including those related to this compound, exhibited potent anticancer activity with IC50 values comparable to established chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) analyses indicated that modifications on the thiazole ring could enhance cytotoxic effects against various cancer cell lines.

Table: Antitumor Activity

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | HT29 |

| This compound | TBD | TBD |

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the production of agrochemicals , dyes , and other industrial chemicals due to its unique chemical properties.

Agrochemical Development

The compound serves as a precursor in synthesizing agrochemicals designed for pest control or plant growth regulation. Its biological activity makes it suitable for developing products aimed at enhancing agricultural productivity while minimizing environmental impact.

Mecanismo De Acción

The mechanism by which 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary widely based on the biological system being studied.

Comparación Con Compuestos Similares

Structural and Functional Differences

Core Scaffold: The target compound features a cyclopentane-thiazole core, which confers rigidity and lipophilicity. The oxadiazole-containing analog (CAS: 1311317-24-4) substitutes the thiazole with a 1,2,4-oxadiazole ring, introducing additional hydrogen-bonding capacity via oxygen and nitrogen atoms .

Bioavailability and Solubility :

- The dihydrochloride salt form in all three compounds improves aqueous solubility. However, the cyclopentane-thiazole derivative’s higher molecular weight (268.21 vs. 230.16 g/mol) may reduce membrane permeability compared to the ethylene diamine analog .

Synthetic Accessibility :

Pharmacological Implications

- Thiazole vs. Oxadiazole: Thiazoles are associated with antimicrobial and kinase inhibitory activity, while oxadiazoles are often explored for anti-inflammatory and anticancer properties.

- Amine Functionalization: The primary amine in the cyclopentane-thiazole compound may facilitate covalent binding to biological targets, whereas the dimethylamino group in the oxadiazole derivative could modulate receptor selectivity through steric effects .

Research and Commercial Relevance

Despite its discontinuation, this compound remains a valuable reference compound for structure-activity relationship (SAR) studies. Its analogs, such as the ethylene diamine and oxadiazole derivatives, are prioritized in drug discovery pipelines due to their synthetic tractability and tunable pharmacodynamics. Future research should explore hybrid scaffolds combining thiazole and oxadiazole motifs to optimize bioavailability and target engagement.

Actividad Biológica

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 255.21 g/mol. This compound is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a thiazole ring, which is known for contributing to various biological effects, including antimicrobial, anticancer, and enzyme inhibition properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to the active sites of target proteins, thereby modulating their activity. The precise mechanisms can vary depending on the biological context and the specific targets involved.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole moiety in this compound suggests potential efficacy against various bacterial strains and fungi. Studies have shown that similar compounds can inhibit the growth of pathogens by disrupting cell wall synthesis or inhibiting metabolic pathways.

Antitumor Activity

Thiazole compounds are increasingly recognized for their anticancer properties. For instance, studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic factors. The structure–activity relationship (SAR) analyses suggest that modifications at specific positions on the thiazole ring can enhance cytotoxic effects against different cancer cell lines.

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | HT29 |

| This compound | TBD | TBD |

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to enzymes involved in metabolic pathways relevant to disease states such as cancer and infectious diseases. The binding affinity and inhibition kinetics are critical parameters that determine its effectiveness as a therapeutic agent.

Study on Antitumor Efficacy

A recent study investigated a series of thiazole derivatives, including those structurally related to this compound. The results indicated that certain analogs exhibited potent anticancer activity with IC50 values comparable to established chemotherapeutics like doxorubicin. The study emphasized the importance of substituents on the thiazole ring in enhancing activity against various cancer cell lines.

Enzyme Interaction Studies

Another research effort focused on evaluating the inhibitory effects of thiazole derivatives on specific enzymes such as neuraminidase and proteases involved in viral replication. The findings suggested that this compound could serve as a lead compound for developing antiviral agents.

Métodos De Preparación

Starting Materials and Key Intermediates

- Cyclopentanone or cyclopentanamine derivatives : Serve as the cyclopentane backbone.

- 4-Methylthiazole or thiazole precursors : Provide the heterocyclic moiety.

- Reagents for amination and ring formation : Strong bases, amine sources, and halogenated intermediates.

Synthetic Route Example

A typical synthetic approach involves the following steps:

Formation of 4-Methyl-1,3-thiazol-2-yl intermediate : This is often synthesized via modified Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides under heating conditions.

Nucleophilic substitution on cyclopentanone derivative : The 4-methylthiazol-2-yl intermediate reacts with cyclopentanone or its amine derivative in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide) to facilitate nucleophilic attack and ring closure, forming the cyclopentan-1-amine substituted thiazole compound.

Amination and salt formation : The free amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), resulting in the crystalline dihydrochloride salt for improved purity and stability.

Reaction Conditions

- Temperature : Elevated temperatures (60–120°C) are commonly employed to drive cyclization and substitution reactions.

- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate nucleophilic reactions.

- Bases : Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are used to deprotonate intermediates and promote nucleophilic attack.

- Purification : Recrystallization from solvents such as ethanol or ethyl acetate is used to obtain the pure dihydrochloride salt.

Comparative Table of Preparation Parameters

Research Findings and Optimization

- Yield optimization : Industrial scale synthesis optimizes reaction time, temperature, and reagent stoichiometry to maximize yield and minimize by-products.

- Purity control : Use of controlled pH during salt formation and recrystallization ensures high purity of the dihydrochloride salt.

- Scalability : The synthetic route is adaptable to large-scale production with the use of specialized reactors and controlled environments to maintain consistency.

Q & A

Q. Optimization strategies :

- Temperature control (60–80°C for cyclocondensation) to minimize side reactions.

- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps).

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Table 1: Example Reaction Conditions

| Step | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Thiazole formation | DMF | CuI | 80°C | 65–75 |

| Amine coupling | Dichloromethane | Pd(OAc)₂ | RT | 70–80 |

| Salt precipitation | Ethanol | HCl gas | 0–5°C | 90–95 |

How can the structural integrity of this compound be confirmed post-synthesis?

Level: Basic

Answer:

Characterization relies on spectroscopic and chromatographic methods:

- NMR spectroscopy :

- Mass spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the theoretical mass (e.g., 273.2 g/mol).

- HPLC : Retention time consistency with reference standards (C18 column, acetonitrile/water mobile phase) .

What advanced strategies are used to investigate its biological activity mechanisms?

Level: Advanced

Answer:

- Receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled analogs) to quantify affinity for targets like GPCRs or ion channels .

- Enzyme inhibition : Kinetic assays measuring IC₅₀ values against enzymes such as kinases or proteases.

- Molecular docking : Computational modeling (AutoDock, Schrödinger) to predict binding modes and guide mutagenesis studies .

Example : A 2025 study linked thiazole derivatives to adenosine A₂A receptor antagonism via MD simulations and in vitro validation .

How can computational modeling be integrated with experimental data to refine hypotheses about its activity?

Level: Advanced

Answer:

- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to identify stable binding conformers .

- Validation : Cross-check docking scores with experimental IC₅₀ values. Discrepancies >10% warrant re-evaluation of force field parameters .

What analytical methods are recommended for resolving impurities or byproducts in synthesized batches?

Level: Advanced

Answer:

- HPLC-MS : Detect impurities at <0.1% levels using gradient elution (e.g., 5–95% acetonitrile).

- NMR spin-chromatography : Isolate minor byproducts via LC-NMR coupling .

- Mitigation : Adjust reaction stoichiometry (e.g., 1.2:1 amine:thiazole ratio) or introduce scavenger resins .

How does the compound's stability vary under different storage or experimental conditions?

Level: Basic

Answer:

- Thermal stability : Degrades >10% at 100°C (TGA analysis). Store at –20°C in desiccated form.

- pH sensitivity : Stable in pH 3–7 (UV-Vis monitoring at 254 nm). Degrades in basic conditions via thiazole ring hydrolysis .

How should researchers address contradictions between theoretical predictions and experimental bioactivity data?

Level: Advanced

Answer:

- Replicate experiments : Confirm results across ≥3 independent trials.

- Cross-validate models : Compare docking outcomes with MM/GBSA free energy calculations .

- Alternative assays : Use SPR (surface plasmon resonance) to measure binding kinetics if radioligand assays conflict .

What role does stereochemistry play in its biological activity, and how can isomers be separated?

Level: Advanced

Answer:

- Chiral centers : The cyclopentylamine group may exhibit enantiomer-specific activity (e.g., R-form shows 10× higher affinity).

- Separation : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution with lipases .

What challenges arise during scale-up synthesis, and how are they mitigated?

Level: Advanced

Answer:

- Exothermic reactions : Implement jacketed reactors with temperature feedback control .

- Purification bottlenecks : Replace column chromatography with continuous crystallization or SMB chromatography .

How are QSAR studies designed to predict novel derivatives with enhanced activity?

Level: Advanced

Answer:

- Descriptor selection : Include topological (e.g., Wiener index) and electronic (HOMO-LUMO gap) parameters.

- Validation : Use leave-one-out cross-validation; R² >0.7 indicates robustness .

- Synthesis prioritization : Derivatives with predicted ΔpIC₅₀ >1.0 are prioritized for testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.